molecular formula C12H13ClN2O B3146411 7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one CAS No. 5983-76-6

7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Cat. No.: B3146411
CAS No.: 5983-76-6
M. Wt: 236.7 g/mol
InChI Key: VLZCBQMHBHVZGD-UHFFFAOYSA-N
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Description

7a-(4-Chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a bicyclic heterocyclic compound featuring a fused pyrroloimidazolidinone core substituted with a 4-chlorophenyl group.

  • Key Identifiers: The compound is cataloged under reference codes such as AGN-PC-00O0L0 and MolPort-006-710-089, though commercial availability is listed as "discontinued" by suppliers like CymitQuimica .

Properties

IUPAC Name

7a-(4-chlorophenyl)-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-10-3-1-9(2-4-10)12-6-5-11(16)15(12)8-7-14-12/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZCBQMHBHVZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(NCCN2C1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate, which then undergoes cyclization with a dihydropyrrole derivative under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different hydrogenation levels.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • 4-Chlorophenyl vs.
  • 4-Methoxyphenyl Analog : The methoxy group in this derivative (CAS 5983-78-8) is electron-donating, which may increase solubility but reduce membrane permeability relative to the chloro-substituted compound .

Research Implications

  • Pharmacological Potential: The chloro-substituted compound’s lipophilicity makes it a candidate for central nervous system (CNS) targeting, whereas the methoxy analog’s solubility favors applications in aqueous environments.
  • Synthetic Utility: The core pyrroloimidazolidinone structure is a versatile scaffold for derivatization, as demonstrated by the diversity of substituents (chloro, methoxy) .

Biological Activity

7a-(4-Chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 5983-76-6
  • Molecular Formula : C12H14ClN2O
  • Molecular Weight : 238.70 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticonvulsant Activity : The compound may influence neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure management.
  • Antimicrobial Properties : Similar derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Biological Activity Overview

Activity TypeFindingsReference
AnticonvulsantExhibited protective effects against pentylenetetrazole (PTZ)-induced seizures in animal models.
AntimicrobialDemonstrated activity against Gram-positive bacteria, indicating potential as an antibiotic.
CytotoxicityEvaluated for cytotoxic effects on cancer cell lines; results indicate selective toxicity.

Anticonvulsant Activity

A study assessed the anticonvulsant properties of related compounds in mice subjected to PTZ-induced seizures. The results indicated that administration of the compound significantly reduced seizure frequency and duration, highlighting its potential as a therapeutic agent for epilepsy management.

Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antibiotics to combat resistant bacterial infections.

Discussion

The biological activity of this compound demonstrates promising avenues for further research. Its anticonvulsant properties could lead to new treatments for epilepsy, while its antimicrobial effects may contribute to addressing antibiotic resistance.

Q & A

Q. What are the established synthetic pathways for 7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclocondensation or cycloaddition reactions to form the pyrroloimidazolidinone core. For example, a precursor such as a substituted imidazole or pyrrolidine derivative can undergo ring closure in the presence of catalysts like Lewis acids (e.g., ZnCl₂) or under microwave-assisted conditions to enhance reaction efficiency . Solvent choice (e.g., DMF or THF) and temperature (80–120°C) significantly impact yield, with polar aprotic solvents favoring cyclization . Structural analogs (e.g., methoxyphenyl derivatives) suggest that substituent positioning on the aromatic ring requires precise stoichiometric control to avoid byproducts .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the stereochemistry of the hexahydro-pyrroloimidazolidinone ring?

¹H and ¹³C NMR are critical for assigning stereochemistry. For instance, coupling constants (J-values) between protons on adjacent carbons in the hexahydro ring (e.g., δ 2.32–4.16 ppm in similar compounds) distinguish axial vs. equatorial orientations . Nuclear Overhauser Effect (NOE) spectroscopy can resolve spatial proximity of the 4-chlorophenyl group to specific ring protons, confirming its substitution pattern . Comparative analysis with X-ray crystallography data (if available) is recommended for validation .

Q. What preliminary biological screening strategies are recommended for assessing this compound's activity?

Begin with in vitro assays targeting enzymes or receptors structurally related to the pyrroloimidazolidinone scaffold, such as kinases or G-protein-coupled receptors (GPCRs). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For example, chloro-substituted analogs have shown interaction with adenosine receptors, suggesting a scaffold-specific screening approach . Dose-response curves (IC₅₀ or EC₅₀) should be generated using at least three biological replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents) or cell-line variability. For example, a compound may show antagonism in a cAMP assay but agonism in a calcium flux assay due to pathway-specific bias. To address this:

  • Perform orthogonal assays (e.g., radioligand binding vs. functional assays) .
  • Use statistical design of experiments (DoE) to identify critical variables (e.g., factorial design to test solvent/DMSO concentrations) .
  • Validate findings with gene-edited cell lines (e.g., CRISPR knockouts of target receptors) .

Q. What computational methods are effective for predicting the compound's reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the energy barriers for reactions at the 4-chlorophenyl group. Fukui indices help identify electrophilic sites prone to substitution . Molecular dynamics simulations in explicit solvents (e.g., water or ethanol) predict solvation effects on reaction pathways. Pair these with experimental kinetics data (e.g., UV-Vis monitoring of chloride release) to refine predictive models .

Q. How should researchers optimize enantiomeric purity during large-scale synthesis?

Chiral chromatography (e.g., using amylose-based columns) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enhance enantioselectivity. For the pyrroloimidazolidinone core, chiral auxiliaries introduced during cyclization steps (e.g., Evans oxazolidinones) have achieved >90% enantiomeric excess (ee) in related compounds . Monitor purity via chiral HPLC with a diode-array detector (DAD), comparing retention times to known standards .

Q. What strategies mitigate decomposition of the hexahydro ring under physiological conditions?

Stabilize the ring by modifying substituents (e.g., electron-withdrawing groups on the chlorophenyl ring) to reduce ring strain. Accelerated stability studies (40°C/75% RH for 6 months) in simulated biological fluids (e.g., PBS at pH 7.4) identify degradation pathways. LC-MS/MS can characterize degradation products, guiding structural refinements .

Methodological Notes

  • Experimental Design : Use fractional factorial designs to minimize runs while testing multiple variables (e.g., temperature, catalyst loading, solvent) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural features with bioactivity .
  • Contradiction Management : Cross-validate anomalous results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one
Reactant of Route 2
7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

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